Solubility profile of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one in organic solvents
Solubility profile of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one in organic solvents
This technical guide details the solubility profile, physicochemical behavior, and characterization protocols for 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one .[1][2]
Note on Isomer Specificity: This guide specifically addresses the C-linked isomer (4-yl) , where the phenyl ring is attached to the carbon-4 of the imidazole.[1][2] This is distinct from the more commercially common N-linked (1-yl) isomer (CAS 10041-06-2).[1][2] The presence of a free N-H bond in the 4-yl isomer significantly alters its hydrogen-bonding capacity and solubility profile compared to its N-substituted counterpart.[1][2]
[1][2]
Executive Summary
1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one (referred to herein as 4-IYPE ) is a bifunctional intermediate containing a basic imidazole ring and a neutral acetyl group.[1][2] Its solubility is governed by its amphoteric nature: it functions as a hydrogen bond donor (via imidazole N-H) and acceptor (via imidazole N and ketone O).[1][2]
Effective handling of 4-IYPE requires understanding its pH-dependent solubility switch, which allows for high solubility in acidic aqueous media but necessitates polar aprotic solvents (DMSO, DMF) or alcohols for neutral-form processing.[1][2]
Physicochemical Identity
| Property | Description |
| IUPAC Name | 1-[4-(1H-imidazol-4-yl)phenyl]ethan-1-one |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Structural Class | 4-Phenylimidazole derivative |
| pKa (Predicted) | ~6.0 (Imidazole conjugate acid), ~13.5 (Imidazole N-H deprotonation) |
| LogP (Predicted) | 1.7 – 2.1 |
| H-Bond Donors | 1 (Imidazole N-H) |
| H-Bond Acceptors | 2 (Imidazole N, Ketone O) |
Solubility Profile in Organic Solvents[5][6][7][8]
The following profile is derived from structure-property relationships of 4-phenylimidazole analogs and experimental data for the 1-yl isomer, adjusted for the increased polarity of the free N-H bond in the 4-yl isomer.
Organic Solvent Compatibility Table[2]
| Solvent Class | Representative Solvent | Solubility Rating | Estimated Limits (mg/mL) | Application |
| Polar Aprotic | DMSO | High | > 50 | Stock solutions, biological assays.[1][2] |
| Polar Aprotic | DMF / NMP | High | > 50 | Synthetic reactions, coupling.[1][2] |
| Alcohols | Methanol | Moderate | 15 – 30 | Recrystallization, HPLC mobile phase.[1][2] |
| Alcohols | Ethanol | Moderate | 10 – 25 | Green solvent for purification.[1][2] |
| Ketones | Acetone | Low-Moderate | 5 – 15 | Anti-solvent precipitation.[1][2] |
| Chlorinated | DCM / Chloroform | Low | < 5 | Extraction (requires % MeOH).[1][2] |
| Ethers | THF | Moderate | 10 – 20 | Reaction solvent.[1][2] |
| Non-Polar | Hexane / Heptane | Insoluble | < 0.1 | Washing to remove non-polar impurities.[1][2] |
| Aqueous (pH 7) | Water | Low | < 0.5 | Precipitation medium.[1][2] |
| Aqueous (pH < 4) | 0.1N HCl | High | > 50 | Salt formation (Imidazolium cation).[1][2] |
Mechanistic Insight[1][2]
-
The "N-H" Factor: Unlike the 1-yl isomer, 4-IYPE possesses a free N-H group.[1][2] This allows it to form intermolecular hydrogen bonds, increasing the crystal lattice energy. Consequently, 4-IYPE typically exhibits a higher melting point and lower solubility in non-polar solvents than the 1-yl isomer.[1][2]
-
pH Switching: At pH < 6.0, the imidazole N3 protonates, forming a water-soluble cation.[2] This property is critical for purification (see Section 5).[1][2]
Experimental Protocol: Determination of Thermodynamic Solubility
To validate the specific solubility of a batch of 4-IYPE, the following Shake-Flask Method with HPLC-UV Detection is the gold standard. This protocol ensures equilibrium is reached and distinguishes between kinetic dissolution and thermodynamic stability.[2]
Workflow Diagram[1][2]
Figure 1: Step-by-step workflow for thermodynamic solubility determination.
Detailed Methodology
-
Preparation: Weigh approximately 10 mg of 4-IYPE into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol, DMSO, pH 7.4 Buffer).
-
Saturation Check: Ensure undissolved solid remains visible. If clear, add more solid until saturation is visually confirmed.
-
Equilibration: Agitate the vials at 25°C ± 1°C for 24 hours using a thermomixer (500–750 rpm).
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent drug adsorption).
-
Quantification (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1][2]
-
Detection: UV at 260 nm (Imidazoles absorb strongly here).[1][2]
-
Standard Curve: Prepare a stock of 1 mg/mL in DMSO and dilute to 0.1, 0.05, and 0.01 mg/mL for calibration.
-
Purification & Handling Strategy
The amphoteric nature of the imidazole ring allows for a highly specific "Acid-Base Swing" purification, which is superior to standard recrystallization for removing non-basic impurities.[2]
Acid-Base Swing Protocol[1][2]
-
Dissolution: Dissolve the crude 4-IYPE in Ethyl Acetate .
-
Acid Extraction: Wash the organic layer with 0.5 M HCl .[1][2]
-
Neutralization: Slowly add 1 M NaOH or saturated NaHCO₃ to the aqueous phase until pH reaches ~9–10.
-
Recovery: The neutral 4-IYPE will precipitate out as a white/off-white solid.[1][2] Filter and wash with cold water.[2][3]
pH-Dependent Species Diagram[1][2]
Figure 2: The ionization states of 4-IYPE across the pH scale.
References
-
PubChem. 4-Phenylimidazole (CID 69590) - Physicochemical Properties.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]
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Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone monohydrate.[1][2] Acta Crystallographica Section E, 68(7), o2305. (Comparative data for the 1-yl isomer). Available at: [Link]
-
Domanska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[4][5] Journal of Chemical & Engineering Data, 49(4). (Source for 4-phenylimidazole solubility trends). Available at: [Link][1][2]
